molecular formula C8H13NO5S B026252 N-Acetyl-S-(2-carboxyethyl)-L-cysteine CAS No. 51868-61-2

N-Acetyl-S-(2-carboxyethyl)-L-cysteine

Cat. No.: B026252
CAS No.: 51868-61-2
M. Wt: 235.26 g/mol
InChI Key: CLQPFBSYILTXKI-LURJTMIESA-N
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Description

N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a derivative of the amino acid cysteine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a carboxyethyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the carboxyethyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with an appropriate carboxyethylating agent under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-(2-carboxyethyl)-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Acetyl-S-(2-carboxyethyl)-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-carboxyethyl)-L-cysteine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, influencing their activity.

    Pathways Involved: It is involved in detoxification pathways, where it conjugates with harmful substances to facilitate their excretion.

Comparison with Similar Compounds

    N-Acetyl-L-cysteine: Similar structure but lacks the carboxyethyl group.

    S-Carboxymethyl-L-cysteine: Similar structure but with a carboxymethyl group instead of a carboxyethyl group.

    N-Acetyl-S-(2-carboxypropyl)-L-cysteine: Similar structure but with a carboxypropyl group.

Uniqueness: N-Acetyl-S-(2-carboxyethyl)-L-cysteine is unique due to its specific structure, which imparts distinct biochemical properties. The presence of both the acetyl and carboxyethyl groups allows it to participate in unique chemical reactions and biological processes that are not possible with its analogs .

Properties

IUPAC Name

(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQPFBSYILTXKI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966198
Record name S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51868-61-2
Record name S-(2-Carboxyethyl)-N-acetylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-S-(2-CARBOXYETHYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFS74C5561
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does CEMA relate to acrolein exposure?

A1: CEMA is formed when acrolein reacts with glutathione in the body, which is then further metabolized and excreted in urine. [, , , ] This makes CEMA a useful biomarker for assessing recent acrolein exposure in humans. Studies have demonstrated significantly higher levels of CEMA in the urine of smokers compared to non-smokers, highlighting the role of tobacco smoke as a major source of acrolein exposure. [, ]

Q2: What analytical methods are used to measure CEMA levels?

A2: Researchers utilize advanced analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to accurately quantify CEMA levels in urine samples. [, , ] These methods offer high sensitivity and specificity, enabling the detection of even minute quantities of CEMA.

Q3: Besides smoking, what other sources contribute to acrolein exposure?

A3: Acrolein is generated from various sources, including combustion processes (e.g., burning of fuels, biomass), industrial emissions, and even cooking certain foods at high temperatures. [, ] Additionally, acrolein can be produced endogenously within the body as a byproduct of lipid peroxidation and polyamine metabolism. []

Q4: How does acrolein, and by extension CEMA, impact glucose metabolism and diabetes risk?

A4: A large cohort study revealed a correlation between elevated levels of acrolein metabolites, including CEMA, and impaired glucose homeostasis, leading to an increased risk of developing type 2 diabetes. [] The study suggests that acrolein may contribute to diabetes risk by promoting oxidative stress, lipid peroxidation, protein carbonylation, and DNA damage. []

Q5: What are the implications of these findings for public health?

A6: Given the widespread presence of acrolein in the environment and its potential health risks, monitoring exposure levels using biomarkers like CEMA is crucial. [] This information can inform public health interventions aimed at reducing exposure to acrolein from various sources, particularly tobacco smoke and other combustion-related emissions. [, ] Further research is necessary to fully elucidate the mechanisms by which acrolein impacts human health and to develop effective strategies for mitigating its potential risks.

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